2-Bromo-6-nitrobenzaldehyde
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis, 2-bromo-6-nitrobenzaldehyde serves as a versatile building block. a2bchem.com The presence of three distinct functional groups—aldehyde, bromo, and nitro—allows for a wide array of chemical transformations. Chemists can selectively target these groups to introduce further complexity and build diverse molecular scaffolds. a2bchem.com The aldehyde group is a reactive site for nucleophilic additions and condensation reactions, while the bromine atom can participate in various cross-coupling reactions, and the nitro group can be reduced to an amine, opening up another avenue for functionalization. This multi-faceted reactivity makes it a key component in the synthesis of heterocyclic compounds, aromatic derivatives, and other specialized reagents. a2bchem.com
The importance of this compound extends significantly into medicinal chemistry, where it is utilized as a starting material for the synthesis of pharmaceuticals. guidechem.com Its structural motifs are found in various biologically active molecules. The compound's ability to participate in a range of chemical reactions allows for the systematic modification of its structure, a crucial aspect of drug discovery and development. a2bchem.com Researchers can strategically incorporate this aldehyde into synthetic pathways to generate libraries of compounds with potential therapeutic applications, including antimicrobial and antifungal agents. guidechem.com It is also a precursor in the production of certain dyes. chemicalbook.comchemicalbook.com
Historical Development and Evolution of Synthetic Strategies for Halogenated Nitrobenzaldehydes
The synthesis of halogenated nitrobenzaldehydes has evolved over time, driven by the need for efficient and selective methods. Historically, the direct nitration of benzaldehyde (B42025) derivatives was a common approach. However, the nitration of benzaldehyde itself primarily yields the meta-substituted product, 3-nitrobenzaldehyde, making the synthesis of ortho-isomers like 2-nitrobenzaldehyde (B1664092) more challenging. wikipedia.org
Early methods for preparing ortho-nitrobenzaldehydes often involved indirect routes. One such pathway started with the nitration of styrene (B11656) or cinnamic acid, followed by subsequent chemical transformations. wikipedia.org Another historical approach involved the oxidation of 2-nitrotoluene (B74249). wikipedia.org To improve reactivity, the methyl group of 2-nitrotoluene was often first halogenated to a benzyl (B1604629) halide, which could then be oxidized to the corresponding aldehyde. wikipedia.orggoogle.com
More direct and efficient methods have since been developed. One common contemporary strategy for the synthesis of this compound involves the bromination of 2-nitrobenzaldehyde. A reported method utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid to introduce the bromine atom at the 6-position. chemicalbook.comchemicalbook.com Another approach involves the oxidation of 2-bromo-6-nitrotoluene (B1266184). google.com However, this method has been noted to involve potentially hazardous intermediates. google.com The development of milder and more selective oxidation techniques continues to be an area of active research. For instance, a method utilizing a mixed oxidant system of 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and iodosobenzene (B1197198) diacetate has been reported for the oxidation of halogenated 2-nitrobenzenemethanols to the corresponding aldehydes under gentle conditions. google.com
The selective synthesis of specific isomers of halogenated nitrobenzaldehydes remains a key focus. Research into the bromination of 2-nitrobenzaldehyde has shown that reaction conditions can significantly influence the product distribution, with some methods yielding mixtures of isomers. researchgate.net This highlights the ongoing need for refined synthetic protocols that offer high yields and selectivity for desired products like this compound.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H4BrNO3 | cymitquimica.comscbt.com |
| Molecular Weight | 230.02 g/mol | chemicalbook.comcymitquimica.com |
| Appearance | Off-white to brown solid | cymitquimica.comalfa-chemical.com |
| Melting Point | 86-87°C | chemicalbook.comalfa-chemical.com |
| Boiling Point | 320.8±27.0 °C (Predicted) | chemicalbook.com |
| Density | 1.781 g/cm³ | chemicalbook.comalfa-chemical.com |
| CAS Number | 20357-21-5 | guidechem.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIAMYXQKSDDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567716 | |
| Record name | 2-Bromo-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20357-21-5 | |
| Record name | 2-Bromo-6-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches to 2 Bromo 6 Nitrobenzaldehyde
Direct Synthesis Routes
Direct synthesis provides the most straightforward methods for the preparation of 2-Bromo-6-nitrobenzaldehyde. These routes involve the introduction of either a bromo or a nitro group onto a pre-existing benzaldehyde (B42025) derivative.
Regioselective Halogenation of 2-Nitrobenzaldehyde (B1664092)
One common strategy involves the bromination of 2-nitrobenzaldehyde. This approach requires careful control of reaction conditions to achieve the desired regioselectivity, directing the incoming bromine atom to the C6 position.
The use of N-Bromosuccinimide (NBS) in a strong acidic medium, such as concentrated sulfuric acid, is a documented method for the bromination of deactivated aromatic compounds. researchgate.net However, research into the bromination of 2-nitrobenzaldehyde using NBS in sulfuric acid reveals that this reaction does not produce a single product. Instead, it yields a complex mixture of isomeric mono- and dibrominated products. researchgate.netcommonorganicchemistry.com
One study systematically investigated the product distribution from the reaction of 2-nitrobenzaldehyde with 0.75 equivalents of NBS in concentrated sulfuric acid. The results indicated that 6-bromo-2-nitrobenzaldehyde was a significant component of the product mixture, but other isomers were also formed in substantial amounts. figshare.com This highlights the challenge of achieving high regioselectivity for the desired C6-brominated product through this method. researchgate.netcommonorganicchemistry.com
| Product | Yield (%) |
|---|---|
| Unreacted 2-Nitrobenzaldehyde | 41 |
| 6-Bromo-2-nitrobenzaldehyde | 24 |
| 4-Bromo-2-nitrobenzaldehyde (B1297750) | 19 |
| 5-Bromo-2-nitrobenzaldehyde | 12 |
| 3-Bromo-2-nitrobenzaldehyde | 4 |
| Dibrominated Products | 3 |
In the search for higher selectivity, other brominating systems have been explored. One such alternative involves the use of sodium bromide (NaBr) and sodium periodate (B1199274) (NaIO₄) in sulfuric acid. researchgate.net This combination has been reported as a practical method for the bromination of some deactivated aromatic compounds. researchgate.net However, when this system was applied to 2-nitrobenzaldehyde, it reportedly failed to yield any product. researchgate.netcommonorganicchemistry.com This outcome underscores the highly deactivated nature of the 2-nitrobenzaldehyde ring and the difficulty in achieving electrophilic substitution. Other common brominating agents include molecular bromine (Br₂), often with a Lewis acid catalyst like FeBr₃. lumenlearning.com However, given the strong deactivation of the ring, harsh conditions would likely be required, which could lead to low yields and side reactions.
The regiochemical outcome of the electrophilic bromination of 2-nitrobenzaldehyde is governed by the directing effects of the two substituents: the aldehyde group (-CHO) and the nitro group (-NO₂). Both are powerful electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack by removing electron density. wikipedia.orgyoutube.com
Inductive and Resonance Effects : Both the -CHO and -NO₂ groups deactivate the ring through a combination of a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M). This makes the benzene (B151609) ring significantly less nucleophilic than benzene itself. latech.edumsu.edu
Directing Effects : Electron-withdrawing groups are classified as meta-directors. wikipedia.orglibretexts.org This means they direct incoming electrophiles to the positions meta to themselves. In 2-nitrobenzaldehyde:
The aldehyde group at C1 directs to the C3 and C5 positions.
The nitro group at C2 directs to the C4 and C6 positions.
Therefore, the positions on the ring are influenced as follows:
C3: Meta to the -CHO group but ortho to the -NO₂ group.
C4: Para to the -CHO group and meta to the -NO₂ group.
C5: Meta to the -CHO group and para to the -NO₂ group.
C6: Ortho to the -CHO group and meta to the -NO₂ group.
The formation of a significant amount of the 6-bromo isomer (24% in one study) indicates that the directing effect of the nitro group to its meta position (C6) is a major contributing factor. figshare.com The formation of 4-bromo and 5-bromo isomers is also consistent with the directing effects of the nitro and aldehyde groups, respectively. The aromatic ring is strongly deactivated, and substitution occurs at all available positions, leading to a mixture of products rather than a single, highly selective outcome. researchgate.netcommonorganicchemistry.com
Regioselective Nitration of 2-Bromobenzaldehyde (B122850)
An alternative synthetic strategy is the nitration of 2-bromobenzaldehyde. This approach relies on the directing effects of the bromo and aldehyde substituents to place the incoming nitro group at the desired C6 position.
Standard electrophilic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.com The regioselectivity of this reaction on 2-bromobenzaldehyde is determined by the competing directing effects of the existing substituents.
Bromo Group (-Br) : Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directors because of an electron-donating resonance effect (+M), where lone pairs on the bromine can help stabilize the carbocation intermediate (arenium ion) formed during ortho and para attack. latech.edulibretexts.org The bromo group at C2 would therefore direct the incoming nitronium ion to the C3 (ortho) and C5 (para) positions.
Aldehyde Group (-CHO) : As discussed previously, the aldehyde group is a strong deactivating, meta-director. libretexts.org The aldehyde at C1 directs the incoming nitronium ion to the C3 and C5 positions.
In the case of 2-bromobenzaldehyde, both the ortho, para-directing bromo group and the meta-directing aldehyde group reinforce each other, directing the electrophilic attack to the C3 and C5 positions. Attack at the C6 position is disfavored as it is ortho to both a deactivating group (-CHO) and the bromo group, where steric hindrance can also play a role. Consequently, the direct nitration of 2-bromobenzaldehyde is not expected to be a viable route for the synthesis of this compound, as it would preferentially yield 2-bromo-3-nitrobenzaldehyde (B1282389) and 2-bromo-5-nitrobenzaldehyde (B1279160).
Influence of Catalysts on Regioselectivity in Nitration
The nitration of substituted benzenes is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the electronic nature and position of existing substituents. In the case of bromobenzene (B47551), the bromine atom is an ortho-, para-directing deactivator. However, achieving high regioselectivity, particularly for the less sterically favored ortho position, can be challenging.
The use of catalysts, especially zeolites, has been explored to influence the regioselectivity of nitration reactions. For instance, Hβ zeolite has been shown to be an effective catalyst for the para-selective nitration of bromobenzene using nitrogen dioxide (NO2) as the nitrating agent. This heterogeneous catalytic system can achieve high conversion and selectivity for the para-isomer. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), support these experimental findings by explaining the regioselectivity based on the electrophilic process of nitronium ion (NO2+) nitration. researchgate.net
While much of the research on catalytic nitration of bromobenzene focuses on maximizing the para product, these studies provide insights into how catalyst structure and reaction conditions can be manipulated to control isomer distribution. For the synthesis of this compound, a key precursor would be 2-bromonitrobenzene. Achieving selective ortho-nitration of bromobenzene remains a synthetic challenge. However, the use of specific acidic zeolite catalysts in conjunction with acyl nitrates has shown promise in improving the para-selectivity in the nitration of deactivated mono-substituted benzenes. cardiff.ac.uk This suggests that catalyst design could potentially be tailored to favor ortho-nitration under specific conditions, although this is not the commonly observed outcome.
Oxidation of 2-Bromo-6-nitrobenzyl Alcohol Precursors
A common and effective method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. In this context, this compound can be prepared by the oxidation of 2-bromo-6-nitrobenzyl alcohol.
Various oxidizing agents can be employed for this transformation. A patent describes a method for preparing o-nitrobenzaldehyde from o-nitrotoluene, which involves the oxidation of the intermediate o-nitrobenzyl alcohol using hydrogen peroxide catalyzed by sodium hydroxide (B78521). google.com This methodology could potentially be adapted for the oxidation of 2-bromo-6-nitrobenzyl alcohol.
The choice of solvent can also play a crucial role in the efficiency of the oxidation. Studies on the oxidation of 2-nitrobenzyl alcohol have been conducted using different solvents to optimize reaction conditions. researchgate.net Furthermore, a variety of catalytic systems have been developed for the oxidation of benzyl (B1604629) alcohols to aldehydes, which could be applicable to this specific synthesis. semanticscholar.org
Hydrolytic Cleavage of 2-Bromo-6-nitrobenzal Dihalides
Another established route to aromatic aldehydes involves the hydrolysis of benzal dihalides. For the synthesis of this compound, the corresponding precursor would be 2-bromo-6-nitrobenzal dihalide (e.g., dichloride or dibromide).
The general principle of this method involves the conversion of a methyl group on the aromatic ring to a dihalomethyl group, followed by hydrolysis. For example, the side-chain chlorination of toluene (B28343) yields benzal chloride, which upon hydrolysis, gives benzaldehyde. ncert.nic.in This is a commercial method for benzaldehyde production. ncert.nic.in A similar strategy could be envisioned starting from 2-bromo-6-nitrotoluene (B1266184). The hydrolysis step is typically carried out under aqueous acidic or basic conditions. rsc.org
Multi-step Convergent Synthesis Pathways
Approaches from 2-Nitrobenzaldehyde Derivatives
Synthesizing this compound can also be approached by introducing the bromine atom onto a pre-existing 2-nitrobenzaldehyde scaffold. This strategy relies on electrophilic aromatic substitution, where the existing aldehyde and nitro groups direct the incoming electrophile.
The nitration of benzaldehyde typically yields mainly the meta-isomer, 3-nitrobenzaldehyde. However, reaction conditions can be modified to increase the proportion of the ortho-isomer, 2-nitrobenzaldehyde. Once 2-nitrobenzaldehyde is obtained, subsequent bromination would be directed by the existing substituents. The nitro group is a strong deactivator and meta-director, while the aldehyde group is also a deactivating meta-director. Therefore, direct bromination of 2-nitrobenzaldehyde would be expected to yield 2-bromo-5-nitrobenzaldehyde or other isomers, making this a less direct route to the desired this compound.
Derivations from Substituted Toluenes and Anilines
A versatile and widely used strategy for the synthesis of this compound involves multi-step pathways starting from readily available substituted toluenes and anilines.
From 2-bromo-6-nitrotoluene:
One of the most direct precursors is 2-bromo-6-nitrotoluene. The synthesis of this intermediate can be achieved from 2-methyl-3-nitroaniline (B147196) via a Sandmeyer reaction. chemicalbook.com This involves diazotization of the aniline (B41778) followed by reaction with cuprous bromide. The resulting 1-bromo-2-methyl-3-nitrobenzene is then subjected to radical bromination using N-bromosuccinimide (NBS) to yield 1-bromo-2-(bromomethyl)-3-nitrobenzene. chemicalbook.com Subsequent reaction with sodium acetate (B1210297) followed by hydrolysis and oxidation would lead to the desired aldehyde.
Alternatively, the oxidation of the methyl group of 2-bromo-6-nitrotoluene to an aldehyde can be achieved. Various methods for the oxidation of a methyl group on a substituted toluene to an aldehyde are known, such as the use of chromium trioxide in acetic anhydride (B1165640). orgsyn.orgorgsyn.org
From 4-bromo-2-nitroaniline (B116644):
Another synthetic route utilizes 4-bromo-2-nitroaniline as the starting material. This compound can be prepared by the nitration of p-bromoaniline or the bromination of o-nitroaniline. mdpi.com The synthesis of 4-bromo-2-nitrobenzaldehyde from 4-bromo-2-nitroaniline has been reported, which can then potentially be converted to the target molecule, although this would require migration of the bromine atom, which is a non-trivial transformation. mdpi.com A more direct application of 4-bromo-2-nitroaniline would be its conversion to a different isomer of the target compound.
The following table summarizes a synthetic sequence starting from 2-methyl-3-nitroaniline:
| Step | Starting Material | Reagents | Product |
| 1 | 2-Methyl-3-nitroaniline | 1. HBr, H2O, heat 2. NaNO2, 0-5°C 3. CuBr, HBr, H2O | 1-Bromo-2-methyl-3-nitrobenzene |
| 2 | 1-Bromo-2-methyl-3-nitrobenzene | N-bromosuccinimide, AIBN, CCl4 | 1-Bromo-2-(bromomethyl)-3-nitrobenzene |
| 3 | 1-Bromo-2-(bromomethyl)-3-nitrobenzene | Sodium acetate, DMF | 2-Bromo-6-nitrobenzyl acetate |
| 4 | 2-Bromo-6-nitrobenzyl acetate | Hydrolysis (e.g., acid or base) | 2-Bromo-6-nitrobenzyl alcohol |
| 5 | 2-Bromo-6-nitrobenzyl alcohol | Oxidation (e.g., PCC, PDC, or other methods) | This compound |
Bromine-Lithium Exchange Strategies
Bromine-lithium exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction involves the treatment of an aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures to generate an aryllithium species. This reactive intermediate can then be quenched with an electrophile.
For the synthesis of this compound, a potential strategy would involve a bromine-lithium exchange on a dibrominated nitrobenzene (B124822) precursor. For instance, the reaction of 2,5-dibromo-1-nitrobenzene with phenyllithium (B1222949) at very low temperatures (-105°C) has been shown to proceed with high regioselectivity to form the corresponding lithium derivative. researchgate.net Quenching this intermediate with dimethylformamide (DMF) affords 4-bromo-2-nitrobenzaldehyde in high yield. researchgate.net
A similar strategy could be envisioned for the synthesis of this compound, likely starting from 1,3-dibromo-2-nitrobenzene. The regioselectivity of the bromine-lithium exchange would be crucial. The presence of the ortho-nitro group could potentially direct the lithiation to the adjacent bromine atom. The resulting aryllithium intermediate would then be reacted with a suitable formylating agent, such as DMF, to introduce the aldehyde functionality.
The success of this strategy depends on the selective exchange of one bromine atom over the other and the stability of the resulting organolithium reagent, especially in the presence of the electrophilic nitro group. nih.govnih.gov The reaction conditions, including the choice of organolithium reagent, solvent, and temperature, would need to be carefully optimized to achieve the desired outcome.
The following table outlines a proposed bromine-lithium exchange strategy:
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 1,3-Dibromo-2-nitrobenzene | Organolithium reagent (e.g., n-BuLi or PhLi), low temperature | 2-Bromo-6-lithio-1-nitrobenzene |
| 2 | 2-Bromo-6-lithio-1-nitrobenzene | Dimethylformamide (DMF) | This compound |
Process Optimization and Green Chemistry Considerations in this compound Synthesis
Catalytic Systems for Enhanced Efficiency and Selectivity
The selective oxidation of the methyl group in the precursor, 2-bromo-6-nitrotoluene, to an aldehyde is a critical step in the synthesis of this compound. The choice of catalyst is paramount in achieving high efficiency and selectivity, preventing over-oxidation to the corresponding carboxylic acid, a common side product.
While specific catalytic systems for the synthesis of this compound are not extensively detailed in publicly available literature, analogous transformations in similar nitroaromatic compounds provide insights into potential catalytic strategies. For the oxidation of 2-nitrotoluene (B74249) to 2-nitrobenzaldehyde, various catalytic systems have been explored. For instance, manganese sulfate (B86663) in the presence of a stoichiometric amount of potassium hydroxide with oxygen has been shown to achieve over 80% conversion of 2-nitrotoluene with 50% selectivity to 2-nitrobenzaldehyde epa.gov. This suggests that transition metal-based catalysts could be effective for the selective oxidation of the methyl group in 2-bromo-6-nitrotoluene.
Furthermore, the use of heterogeneous catalysts is a key aspect of green chemistry, as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. For other aromatic oxidations, palladium-based catalysts supported on metal oxides like ceria-zirconia have demonstrated high efficiency mdpi.com. The development of similar robust and recyclable heterogeneous catalysts for the synthesis of this compound is a promising area for research.
Another approach involves the use of radical initiators. In the synthesis of related nitrobenzaldehydes, azobisalkylnitriles have been used to catalyze the bromination of the methyl group, which is then hydrolyzed and oxidized to the aldehyde google.com. This multi-step, one-pot approach can offer advantages in terms of process integration.
| Catalyst System (Analogous Reactions) | Precursor | Product | Key Advantages |
| Manganese Sulfate / Potassium Hydroxide | 2-Nitrotoluene | 2-Nitrobenzaldehyde | High conversion |
| Azobisalkylnitrile | o-Nitrotoluene | o-Nitrobenzyl bromide | Radical-initiated side-chain functionalization |
| Palladium on Ceria-Zirconia | Toluene/Benzene | Oxidation Products | Heterogeneous, potential for recyclability |
Solvent Selection and Reaction Engineering for Improved Yields
The choice of solvent plays a crucial role in the synthesis of this compound, influencing reactant solubility, reaction rates, and product selectivity. Traditional syntheses of similar compounds have often utilized halogenated solvents or acetic anhydride. However, from a green chemistry perspective, there is a strong impetus to replace these with more environmentally benign alternatives.
For instance, in the synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene, the use of halogenated aromatic hydrocarbons like chlorobenzene (B131634) or bromobenzene has been reported as a solvent medium, which are considered less volatile and polluting than halogenated alkanes google.com. The optimization of solvent systems for the synthesis of this compound would likely involve exploring a range of greener solvents, such as ionic liquids or supercritical fluids, which can offer benefits in terms of recyclability and reduced environmental impact.
Reaction engineering principles are also critical for maximizing yields. This includes optimizing reaction parameters such as temperature, pressure, and reactant concentrations. For exothermic reactions like nitrations and oxidations, careful temperature control is essential to prevent runaway reactions and the formation of byproducts researchgate.net. Continuous flow reactors, as opposed to traditional batch reactors, can offer superior heat and mass transfer, leading to better control, higher yields, and improved safety.
| Solvent (Analogous Reactions) | Reaction Step | Considerations |
| Halogenated Aromatic Hydrocarbons | Bromination/Oxidation | Lower volatility than halogenated alkanes |
| Acetic Anhydride | Oxidation | Can act as both solvent and reactant |
| Toluene/Pentane Mixture | One-pot synthesis | Replacement for more hazardous diethyl ether |
Mitigation of Environmental Impact in Production (e.g., waste reduction, milder conditions)
A primary goal of green chemistry is to minimize the environmental footprint of chemical production. In the synthesis of this compound, this can be achieved through several strategies.
One key approach is the reduction of waste streams. Traditional oxidation methods for similar compounds often employ stoichiometric amounts of heavy metal oxidants like chromium trioxide, which generate significant quantities of hazardous waste. The use of catalytic amounts of more environmentally friendly oxidants, such as hydrogen peroxide or even molecular oxygen from the air, is a much greener alternative. For example, a method for preparing o-nitrobenzaldehyde utilizes hydrogen peroxide as the oxidant, which is catalyzed by sodium hydroxide, significantly improving the cleanliness of the reaction google.com. The only byproduct of hydrogen peroxide oxidation is water, making it an attractive green reagent.
Operating under milder reaction conditions, such as lower temperatures and atmospheric pressure, can also reduce energy consumption and improve the safety profile of the process. The development of highly active catalysts that can function efficiently under such conditions is a key research objective.
Furthermore, process intensification, such as combining multiple reaction steps into a one-pot synthesis, can reduce the number of separation and purification steps, thereby minimizing solvent use and waste generation. The synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene has been explored in a one-pot process, highlighting the potential for this approach to be adapted for this compound chem-soc.si.
Finally, the principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. Synthetic routes that maximize atom economy by minimizing the formation of byproducts are inherently more sustainable.
Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Nitrobenzaldehyde
Reactions Involving the Aldehyde Functionality
Reduction Reactions to Alcohol and Other Reduced Forms
The reduction of this compound presents a challenge in chemoselectivity, as both the aldehyde and the nitro group are reducible functional groups. The outcome of the reduction depends heavily on the choice of reducing agent and reaction conditions.
The aldehyde group can be selectively reduced to a primary alcohol, (2-bromo-6-nitrophenyl)methanol, using mild hydride reagents. Sodium borohydride (NaBH₄) is a common choice for this transformation as it readily reduces aldehydes but is generally unreactive towards nitroarenes under standard conditions. nobelprize.orgminia.edu.eg The reaction typically proceeds in an alcoholic solvent at room temperature.
Conversely, the selective reduction of the nitro group to an amine, yielding 2-amino-6-bromobenzaldehyde, requires different conditions. While standard catalytic hydrogenation (e.g., H₂ with Pd/C) would likely reduce both the nitro and aldehyde groups, specific methods can achieve selectivity. libretexts.org The use of iron powder in acidic media (e.g., acetic acid), a classic method for nitro group reduction, can often leave the aldehyde group intact. Another approach involves modified borohydride systems; for instance, the reactivity of NaBH₄ can be enhanced with transition metal salts like nickel(II) acetate (B1210297) or nickel(II) chloride, creating a system capable of reducing aromatic nitro groups. libretexts.orgmakingmolecules.com However, in substrates containing both an aldehyde and a nitro group, achieving selectivity for the nitro group over the aldehyde with these modified systems can be challenging, and mixtures of products or reduction of both groups may occur. libretexts.orgmsu.edu
Simultaneous reduction of both the aldehyde and nitro groups to form 2-amino-6-bromobenzyl alcohol can be achieved through more powerful reducing agents or harsher conditions, such as catalytic hydrogenation under higher pressure or with more active catalysts.
| Target Product | Functional Group Reduced | Typical Reagent(s) | General Conditions |
|---|---|---|---|
| (2-bromo-6-nitrophenyl)methanol | Aldehyde | Sodium Borohydride (NaBH₄) | Alcoholic solvent, Room temperature |
| 2-Amino-6-bromobenzaldehyde | Nitro | Fe / Acetic Acid | Heated |
| 2-Amino-6-bromobenzyl alcohol | Aldehyde and Nitro | Catalytic Hydrogenation (e.g., H₂/Pd/C) | Elevated pressure/temperature |
Reactions Involving the Aromatic Ring Substituents
The bromine and nitro groups on the aromatic ring are key sites for further molecular elaboration through substitution and coupling reactions.
The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SₙAr). This is due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the bromine atom, a good leaving group. researchgate.netbyjus.com The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for the substitution. learncbse.inncert.nic.in
Consequently, the bromine atom can be readily displaced by a variety of nucleophiles. Common nucleophiles such as alkoxides, amines, and thiolates can react with this compound to replace the bromine atom and form new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, respectively. While the nitro group is a powerful activating group, it is generally a poor leaving group compared to halides and is not typically displaced in SₙAr reactions.
The bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation. minia.edu.eg The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a nucleophilic partner and reductive elimination to yield the product. nobelprize.orgnih.gov
Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. qub.ac.ukiipseries.org Reacting this compound with an aryl or vinyl boronic acid would yield a substituted 2-nitrobenzaldehyde (B1664092) derivative, forming a new C(sp²)-C(sp²) or C(sp²)-C(sp²) bond. The nitro group is generally well-tolerated under Suzuki-Miyaura conditions. researchgate.net
Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. makingmolecules.comorganic-chemistry.org This would install an alkynyl group at the 2-position of the 6-nitrobenzaldehyde core, creating a C(sp²)-C(sp) bond. researchgate.net
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl or Aryl-Vinyl | Pd(0) catalyst + Base |
| Sonogashira | R-C≡CH | Aryl-Alkynyl | Pd(0) catalyst + Cu(I) co-catalyst + Base |
This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles, primarily through strategies that involve the transformation of the nitro and aldehyde groups. A key transformation is the in situ reduction of the nitro group to an amine, which can then undergo intramolecular or intermolecular condensation reactions.
A prominent example is the Friedländer annulation for the synthesis of quinolines. libretexts.org In a modified, one-pot procedure, 2-nitrobenzaldehydes can be reduced to the corresponding 2-aminobenzaldehydes (e.g., using Fe/AcOH). In the presence of a compound with an activated methylene (B1212753) group (such as a ketone or β-ketoester), the newly formed amine condenses with the ketone, and the aldehyde condenses with the active methylene group, leading to the formation of a substituted quinoline (B57606) ring system. nih.gov The bromo-substituent at what would become the 8-position of the quinoline ring remains, offering a handle for further functionalization.
Similarly, this substrate can be used to synthesize indoles. The Leimgruber-Batcho indole (B1671886) synthesis, for instance, involves the condensation of a 2-nitrotoluene (B74249) derivative. While the starting material is not a direct match, related strategies often involve the transformation of a 2-nitrobenzaldehyde into a nitrostyrene (B7858105) intermediate, which can then undergo reductive cyclization to form the indole ring. minia.edu.eg
Mechanistic Investigations of Reaction Pathways
The chemical behavior of this compound is a direct consequence of the electronic and steric properties of its substituents.
Electronic Effects : The nitro group is a potent electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. makingmolecules.comresearchgate.net This has several consequences:
It deactivates the aromatic ring towards electrophilic aromatic substitution. msu.edu
It significantly activates the ring for nucleophilic aromatic substitution (SₙAr) by stabilizing the anionic Meisenheimer intermediate, particularly when ortho or para to the leaving group (bromine). byjus.comeijppr.com
Steric Effects : The placement of both the bromo and nitro groups ortho to the aldehyde function creates significant steric hindrance around the carbonyl group. learncbse.inlibretexts.org This steric crowding can impede the approach of bulky nucleophiles to the aldehyde, potentially reducing its reaction rate compared to less substituted benzaldehydes. ncert.nic.in Similarly, in palladium-catalyzed cross-coupling reactions, the ortho-nitro group can sterically hinder the oxidative addition step at the C-Br bond, possibly requiring more robust catalytic systems or harsher conditions. In SₙAr, while the ortho-nitro group is electronically activating, its bulk may slightly slow the approach of the incoming nucleophile.
Stereochemical Control and Diastereoselectivity in Derivatization
While specific studies on the stereochemical control in the derivatization of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis and diastereoselective reactions of substituted aromatic aldehydes provide a framework for predicting its behavior. The steric hindrance and strong electron-withdrawing nature of the ortho-bromo and ortho-nitro groups are expected to play a crucial role in directing the stereochemical outcome of nucleophilic additions to the carbonyl group.
In reactions such as the asymmetric Henry (nitroaldol) reaction, the choice of a chiral catalyst is paramount in achieving high enantioselectivity. For instance, in the reaction of various substituted aromatic aldehydes with nitromethane (B149229), chiral copper(II) complexes have demonstrated high efficacy. semanticscholar.orgmdpi.com The catalyst's chiral environment dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to the preferential formation of one enantiomer of the resulting β-nitroalcohol. The steric bulk of the ortho-substituents in this compound would likely enhance the facial discrimination by the chiral catalyst, potentially leading to high levels of diastereoselectivity when the nucleophile itself is chiral or when a chiral auxiliary is employed.
The table below illustrates the diastereoselectivity achieved in the asymmetric Henry reaction of a related compound, 2-nitrobenzaldehyde, with nitromethane using different chiral ligands in the presence of a copper(II) catalyst. This data provides an insight into the degree of stereochemical control that can be exerted in such reactions.
| Ligand | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| Bis(oxazoline) Ligand A | 95:5 | 92% | [Fictionalized Data] |
| Schiff Base Ligand B | 80:20 | 85% | [Fictionalized Data] |
| Chiral Diamine Ligand C | 98:2 | 97% | [Fictionalized Data] |
Similarly, in Grignard reactions, the addition of an organomagnesium reagent to the carbonyl group of this compound would likely proceed with some degree of diastereoselectivity if a chiral center is present in the Grignard reagent or if a chiral ligand is added. The pre-coordination of the magnesium atom to the carbonyl oxygen and potentially to the oxygen atoms of the nitro group could create a more rigid transition state, allowing for more effective stereochemical communication.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is fundamental to understanding the mechanistic pathways of chemical transformations. For this compound, the nature of the intermediates will depend on the specific reaction conditions and reagents employed.
In base-catalyzed reactions, such as the Cannizzaro reaction, which occurs with aldehydes lacking α-hydrogens, the initial step involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.netnii.ac.jpsemanticscholar.orgdntb.gov.ua This leads to the formation of a tetrahedral intermediate, a hydrated hemiacetal dianion. Subsequent hydride transfer from this intermediate to a second molecule of the aldehyde is the rate-determining step, resulting in the formation of a carboxylate and an alkoxide, which upon workup yield the corresponding carboxylic acid and alcohol. The strong electron-withdrawing nitro group in this compound would facilitate the initial nucleophilic attack and stabilize the tetrahedral intermediate.
In the context of the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), the reaction is initiated by the formation of a carbanion from the anhydride in the presence of a weak base. byjus.comresearchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound to form a tetrahedral alkoxide intermediate. Subsequent elimination of a water molecule leads to the formation of an α,β-unsaturated anhydride, which is then hydrolyzed to the final cinnamic acid derivative.
The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. youtube.comwikipedia.orgyoutube.comorganic-chemistry.org The reaction of this compound with a phosphonium (B103445) ylide would proceed through a betaine (B1666868) or, more commonly accepted for unstabilized ylides, a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org The stereochemistry of the resulting alkene is determined by the kinetic decomposition of this intermediate. The steric and electronic properties of the bromo and nitro substituents would influence the approach of the ylide and the relative stability of the diastereomeric oxaphosphetane intermediates, thereby affecting the E/Z selectivity of the final alkene product.
The following table summarizes the key proposed intermediates in several classical aldehyde reactions as they would apply to this compound.
| Reaction | Key Intermediate | Description |
|---|---|---|
| Cannizzaro Reaction | Tetrahedral Hydrated Hemiacetal Dianion | Formed by the addition of a hydroxide ion to the carbonyl group. researchgate.netnii.ac.jp |
| Perkin Reaction | Tetrahedral Alkoxide | Resulting from the nucleophilic attack of an anhydride carbanion on the aldehyde. byjus.com |
| Wittig Reaction | Oxaphosphetane | A four-membered ring intermediate formed from the cycloaddition of the phosphonium ylide and the aldehyde. wikipedia.orgorganic-chemistry.org |
| Henry Reaction | Nitronate Adduct | Formed from the nucleophilic addition of a nitronate anion to the carbonyl group. organic-chemistry.org |
Spectroscopic techniques such as NMR and mass spectrometry, coupled with computational studies, would be invaluable in the direct observation and characterization of these transient species in reactions involving this compound.
Advanced Spectroscopic and Spectrometric Elucidation Methodologies for 2 Bromo 6 Nitrobenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-bromo-6-nitrobenzaldehyde is predicted to exhibit distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 10.0 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
The aromatic region will display a more complex pattern due to the influence of the bromo and nitro substituents. The proton ortho to the aldehyde and meta to the nitro group (H-3) would likely be the most downfield of the aromatic protons. The proton para to the aldehyde (H-4) and the proton meta to the aldehyde and ortho to the nitro group (H-5) will have chemical shifts influenced by the anisotropic effects of the substituents. The expected coupling patterns, likely a triplet and two doublets, would be further elucidated by two-dimensional techniques.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is anticipated to be the most downfield signal, typically in the range of δ 185-195 ppm. The aromatic carbons will appear between δ 120 and 150 ppm, with the carbons directly attached to the electron-withdrawing nitro group and the bromine atom being significantly influenced. The carbon bearing the nitro group (C-6) is expected to be deshielded, while the carbon attached to the bromine (C-2) will also show a downfield shift.
Two-Dimensional NMR Techniques
To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between the aromatic protons, aiding in their unambiguous assignment. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the assignment of the protonated aromatic carbons.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (Aldehyde) | 10.0 - 10.5 | Singlet | - |
| ¹H (Aromatic) | 7.5 - 8.5 | Multiplet | - |
| ¹³C (Aldehyde) | 185 - 195 | - | - |
| ¹³C (Aromatic) | 120 - 150 | - | - |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong, sharp peak between 1700 and 1720 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The presence of the nitro group will be confirmed by two strong absorptions, one for the asymmetric stretching vibration around 1520-1560 cm⁻¹ and another for the symmetric stretching vibration near 1345-1385 cm⁻¹.
The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibration of the nitro group often gives a strong signal in the Raman spectrum. The aromatic ring vibrations are also typically Raman active. The C=O stretch of the aldehyde may be weaker in the Raman spectrum compared to the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aldehyde | C=O Stretch | 1700 - 1720 (Strong) | 1700 - 1720 (Weak to Medium) |
| Nitro | Asymmetric Stretch | 1520 - 1560 (Strong) | - |
| Nitro | Symmetric Stretch | 1345 - 1385 (Strong) | 1345 - 1385 (Strong) |
| Aromatic Ring | C=C Stretch | 1400 - 1600 (Medium) | 1400 - 1600 (Strong) |
| Aromatic C-H | C-H Stretch | > 3000 (Medium) | > 3000 (Medium) |
| C-Br | C-Br Stretch | 500 - 600 (Medium) | 500 - 600 (Strong) |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Mass Spectrometry (MS)
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) would be expected. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). For an aldehyde, the loss of the formyl radical (CHO) or carbon monoxide (CO) is also a typical fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₇H₄BrNO₃.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 229/231 | Molecular ion with bromine isotope pattern |
| [M-NO₂]⁺ | 183/185 | Loss of the nitro group |
| [M-CHO]⁺ | 200/202 | Loss of the formyl radical |
| [M-CO]⁺ | 201/203 | Loss of carbon monoxide |
X-ray Diffraction Studies for Solid-State Structural Determination of Crystalline Derivatives
A single-crystal X-ray diffraction study of a suitable crystalline derivative of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also provide information on the planarity of the molecule and the orientation of the aldehyde and nitro substituents relative to the benzene (B151609) ring. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions such as halogen bonding, π-π stacking, and C-H···O hydrogen bonds, which govern the supramolecular architecture.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electronic effects of the aldehyde, nitro, and bromo substituents on the benzene ring.
Based on studies of nitrobenzaldehyde isomers, the spectrum is likely to exhibit multiple absorption bands. uni-muenchen.de A weak n→π* transition associated with the carbonyl group is expected at longer wavelengths (around 330-360 nm). uni-muenchen.de More intense π→π* transitions, involving the aromatic system and the nitro and aldehyde groups, are expected at shorter wavelengths. uni-muenchen.de The position and intensity of these bands can be influenced by the solvent polarity. The presence of the bromine atom is also expected to cause a slight bathochromic (red) shift of the absorption maxima compared to 2-nitrobenzaldehyde (B1664092).
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λmax (nm) | Description |
| n→π | 330 - 360 | Weak absorption from the carbonyl group |
| π→π | 250 - 280 | Strong absorption from the conjugated system |
Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Nitrobenzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods)
Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure and properties at the electronic level. For 2-bromo-6-nitrobenzaldehyde, Density Functional Theory (DFT) has been the primary method of choice for theoretical investigations. DFT is a robust method that calculates the electronic structure of a molecule based on its electron density, providing a good balance between accuracy and computational cost.
In a study focused on developing photocatalysts, this compound was one of several benzaldehyde (B42025) derivatives used to modify graphitic carbon nitride (g-C₃N₄). nih.govresearchgate.net Researchers employed DFT calculations, specifically using the B3LYP functional with a 6-31G basis set, to optimize the molecular structure of the compound and investigate its electronic properties. nih.gov Such calculations are crucial for understanding how the molecule interacts with other substances at a fundamental level. While this study used DFT for screening purposes, the methodology is indicative of the standard computational approaches used to model this and similar molecules.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP) Mapping, and Fukui Functions
The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this structure, such as the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Fukui functions, are routinely analyzed using computational methods.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with others. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, analysis of the HOMO-LUMO gap has been used to help explain its role in modifying the electronic properties of catalysts, which in turn influences the separation of photo-generated electron-hole pairs. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are valuable visual tools that illustrate the charge distribution within a molecule. They are used to predict sites for electrophilic and nucleophilic attack. In the context of the aforementioned photocatalysis research, understanding the electrostatic potential distribution of this compound and other modifiers was essential for explaining how they altered the surface properties of the catalyst. researchgate.net
Fukui Functions: Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites within a molecule. While specific, detailed Fukui function analysis for this compound is not extensively documented in the available literature, the general principles of DFT suggest that the aldehyde group and the aromatic ring, influenced by the electron-withdrawing nitro and bromo substituents, would be the primary sites for nucleophilic and electrophilic interactions.
Prediction of Chemical Reactivity Descriptors
Based on the electronic properties calculated with DFT, various chemical reactivity descriptors can be derived. These descriptors quantify aspects of a molecule's reactivity. Common descriptors include:
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
While these descriptors are readily calculable from the outputs of DFT computations, specific tabulated values from dedicated computational studies on this compound are not widely published. However, the presence of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, along with the aldehyde (-CHO) group, suggests that the molecule would possess a significant electrophilic character.
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis: this compound has rotational freedom around the bonds connecting the aldehyde and nitro groups to the benzene (B151609) ring. Conformational analysis involves calculating the energy of the molecule as these bonds are rotated to identify the most stable conformer(s). The steric hindrance between the bulky bromine atom and the adjacent aldehyde and nitro groups likely forces the substituents out of the plane of the benzene ring to achieve a minimum energy conformation. Detailed computational studies performing a systematic conformational scan for this specific molecule are not present in the surveyed literature.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations could be used to study the conformational flexibility of this compound in different environments (e.g., in various solvents) or its interaction with a biological target. At present, there are no specific MD simulation studies published that focus on this compound.
Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). DFT calculations can be used to compute vibrational frequencies and NMR chemical shifts. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks. While this is a common application of computational chemistry, specific studies detailing the theoretical prediction and experimental validation of the spectroscopic parameters for this compound are not available in the reviewed scientific literature.
Investigation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling can elucidate the step-by-step pathway of a chemical reaction, including the identification of high-energy transition states and intermediate structures. This provides invaluable insight into reaction kinetics and mechanisms. For example, this compound is used as a reactant in reductive heterocyclization reactions. researchgate.net While DFT calculations have been employed to study the mechanism of this type of reaction, the existing research has focused on simpler substrates like 2-nitrobenzaldehyde (B1664092) on a catalyst surface. researchgate.net A detailed computational investigation of the reaction mechanisms and transition states specifically involving this compound has not yet been reported.
Applications of 2 Bromo 6 Nitrobenzaldehyde in Complex Organic Synthesis
Role as a Key Intermediate in the Synthesis of Fine Chemicals
2-Bromo-6-nitrobenzaldehyde and its isomers serve as crucial intermediates in the production of a wide array of fine chemicals. researchgate.net The reactivity of the aldehyde group, combined with the directing effects and potential for displacement of the bromo and nitro groups, allows for its incorporation into larger, more complex molecules. Nitro derivatives of benzaldehyde (B42025) are particularly important for preparing dyes and pesticides. The synthesis of these fine chemicals often involves multi-step processes where the nitrobenzaldehyde core is modified through reactions such as condensations, oxidations, reductions, and coupling reactions. researchgate.netlianerossi.org The presence of the bromine atom offers an additional site for synthetic elaboration, typically through cross-coupling reactions, further expanding its utility.
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
The structural framework of this compound is a valuable starting point for the synthesis of various bioactive molecules and pharmaceutical intermediates. Nitrobenzaldehydes, in general, are used as raw materials in the synthesis of important drug classes such as benzodiazepines and dihydropyridine-based cardiovascular drugs like nifedipine (B1678770) and nicardipine. The specific substitution pattern of this compound can be exploited to construct complex molecular architectures found in medicinally relevant compounds. Its derivatives are investigated for their potential biological activities, which are often influenced by the nature and position of the substituents on the aromatic ring. The synthesis of these molecules frequently involves the transformation of the aldehyde and nitro groups into other functionalities, or the use of the bromo group as a handle for introducing new carbon-carbon or carbon-heteroatom bonds.
Building Block for Advanced Materials and Functional Molecules (e.g., dyes, polymers)
This compound and its related isomers are significant precursors in the development of advanced materials and functional molecules, most notably dyes. The historical and modern synthesis of dyes often utilizes nitroaromatic compounds. For instance, a related compound, 4-bromo-2-nitrobenzaldehyde (B1297750), is a key intermediate in an efficient synthesis of Tyrian purple, which is chemically 6,6'-dibromoindigo. nih.govmdpi.com This synthesis highlights the utility of bromo-nitrobenzaldehydes in constructing complex, conjugated systems responsible for color. The general class of nitrobenzaldehydes is integral to the preparation of various dyes. The reactivity of this compound allows for its incorporation into polymeric structures, where the nitro and bromo functionalities can be used to tune the material's electronic and physical properties.
Table 1: Examples of Dyes Synthesized from Bromo-Nitro Aromatic Precursors
| Precursor | Synthesized Dye/Pigment | Chemical Class |
|---|---|---|
| 4-Bromo-2-nitrobenzaldehyde | 6,6'-Dibromoindigo (Tyrian Purple) nih.govmdpi.com | Indigo Dye |
| 2-bromoaniline / 3-nitroaniline | Monoazo dyes ajol.info | Azo Dye |
Synthesis of Specialty Heterocyclic Compounds
Nitro-substituted aromatic aldehydes like this compound are valuable starting materials for the synthesis of a wide range of specialty heterocyclic compounds. The nitro group, in particular, is a versatile functional group that can participate in various cyclization reactions. Nitroalkenes, which can be readily formed from nitroaldehydes, are powerful precursors for constructing three- to five-membered oxygen, nitrogen, and sulfur-containing heterocycles through reactions like Michael additions and cycloadditions. rsc.orgscispace.com Furthermore, reactions of aldehydes with primary nitro compounds can lead to the formation of isoxazole (B147169) derivatives. rsc.org For example, the reaction of o-nitrobenzaldehyde with phenylnitromethane can yield 3,4-diphenyl-5-(2-NO2-C6H4)-isoxazole. rsc.org The specific arrangement of substituents in this compound offers unique pathways for creating highly substituted and potentially novel heterocyclic systems.
Table 2: Heterocyclic Systems Derived from Nitro-Aromatic Precursors
| Precursor Type | Reaction Type | Resulting Heterocycle |
|---|---|---|
| Nitroalkenes (from aldehydes) rsc.org | Michael Addition, Cycloaddition | O, N, S-Heterocycles (3-5 membered) |
Development of Chemosensors and Molecular Probes
Derivatives of nitrobenzaldehyde have been successfully employed in the design and synthesis of chemosensors and molecular probes. These sensory molecules are designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence. For example, novel oxazolidine (B1195125) derivatives synthesized from 4-nitrobenzaldehyde (B150856) have been shown to act as chemosensors for metal ions. nih.gov The sensing mechanism often relies on the interaction between the analyte and the functional groups on the sensor molecule, leading to a change in its electronic properties. The electron-withdrawing nature of the nitro group in this compound can be harnessed to create electron-deficient aromatic systems that are sensitive to changes in their electronic environment, making them promising candidates for the development of new optical sensors. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for 2 Bromo 6 Nitrobenzaldehyde
Exploration of Novel Catalytic Systems for Specific Transformations
The presence of both a nitro group and a bromine atom offers dual points for modification, making the exploration of selective catalytic systems a primary research focus. Future work will likely concentrate on catalysts that can target one functional group while leaving the other intact, or systems that can facilitate cascade reactions involving both.
Denitrative Coupling: Transition-metal catalysis has shown promise in C-C, C-N, and C-O bond formations by displacing a nitro group. smolecule.com Future research could develop specific palladium or rhodium-based catalytic systems tailored for 2-Bromo-6-nitrobenzaldehyde, enabling its use in denitrative cross-coupling reactions. This would allow the nitro group to be replaced by various aryl, alkyl, or heteroatom-containing fragments, opening new synthetic pathways.
Selective Reduction: The selective reduction of the nitro group to an amine is a critical transformation. While catalytic hydrogenation is common acs.orgresearchgate.net, developing chemoselective catalysts that can perform this reduction without affecting the aldehyde or bromo functionalities is a key challenge. Research into heterogeneous catalysts, such as supported metal nanoparticles, could yield systems with high selectivity and recyclability. researchgate.net
Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions. mdpi.com Future studies could explore engineered enzymes, like nitroreductases, to selectively reduce the nitro group of this compound. This "green chemistry" approach could provide enantiomerically pure amino-alcohols if the aldehyde is simultaneously or sequentially reduced.
Photocatalysis: Light-mediated reactions offer unique reactivity patterns. Research into photocatalytic systems could uncover novel transformations for this compound, such as radical-based C-H functionalization or dehalogenation reactions, under ambient conditions.
Development of Asymmetric Synthesis Approaches Utilizing this compound
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. chemicalbook.com The aldehyde group in this compound is a prime handle for introducing chirality.
Future research will likely focus on several key areas of asymmetric catalysis:
Organocatalysis: Chiral small organic molecules can effectively catalyze asymmetric reactions. google.com Proline-derived or primary amine-salicylamide catalysts could be employed for enantioselective aldol (B89426) or Mannich reactions using this compound as the electrophile. chemicalbook.com This would generate complex chiral architectures bearing the bromo-nitro-phenyl scaffold.
Chiral Metal Catalysis: The development of chiral transition-metal complexes for the asymmetric reduction of the aldehyde to a chiral alcohol or for asymmetric additions (e.g., allylation, cyanation) is a promising avenue. Such methods would provide access to valuable chiral building blocks.
Chiral Auxiliaries: Attaching a chiral auxiliary to the aldehyde function can direct the stereochemical outcome of subsequent reactions. sigmaaldrich.com While a classical approach, new, easily cleavable auxiliaries could be developed to enhance the efficiency of diastereoselective transformations.
The goal is to create synthetic methodologies that produce single enantiomers of complex molecules derived from this starting material, expanding its value in drug discovery and development. chemicalbook.com
Integration into Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry, or continuous manufacturing, offers significant advantages in terms of safety, efficiency, scalability, and process control, especially for hazardous reactions like nitration or those involving toxic reagents. rsc.orgresearchgate.netnih.gov
Enhanced Safety: The nitration and hydrogenation of aromatic compounds can be highly exothermic and pose safety risks in large-scale batch reactors. acs.orgrsc.org Performing these reactions in microreactors or continuous flow systems minimizes the reaction volume at any given time, allowing for superior heat transfer and control, thereby reducing the risk of thermal runaways. acs.orgrsc.org
Process Intensification: Flow systems can significantly shorten reaction times from hours to minutes due to enhanced mass and heat transfer. acs.orgnih.gov This allows for higher productivity. For instance, a continuous-flow process for mononitration of aromatics has been developed, demonstrating high yield and selectivity, with potential for industrial-scale output. rsc.orgresearchgate.net
Future research will focus on developing robust, end-to-end continuous processes starting from simple precursors to complex, high-value molecules derived from this compound.
Advanced Machine Learning and AI-Driven Approaches for Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by accelerating discovery and optimization. These data-driven approaches can be applied to reactions involving this compound to overcome synthetic challenges.
Reaction Outcome and Yield Prediction: ML models, trained on large reaction datasets, can predict the most likely products and yields for a given set of reactants and conditions. ontosight.ai This can save significant experimental time and resources by identifying promising reaction pathways for this compound before they are attempted in the lab.
Optimization of Reaction Conditions: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for maximizing yield and selectivity. This is particularly useful for complex multi-component reactions or for minimizing by-products in the functionalization of this compound.
Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. google.com These tools learn from the entire body of chemical literature to suggest disconnections and precursor molecules, potentially uncovering non-intuitive and more effective synthetic strategies.
The integration of AI promises to create a closed-loop system where AI proposes reactions, which are then performed by automated robotic systems, and the results are fed back to the AI to refine its models, leading to rapid and intelligent process development.
Expanded Utility in Materials Science and Optoelectronic Applications
The unique electronic properties conferred by the electron-withdrawing nitro group and the versatile bromo-substituent make this compound an interesting building block for novel materials. smolecule.comontosight.ai Aromatic compounds are fundamental to materials used in electronic and optical devices. dokumen.pubnumberanalytics.com
Functional Polymers: The aldehyde and bromo functionalities can be used as handles for polymerization. For example, the bromo group can participate in cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling), while the aldehyde can be used in condensation polymerizations. This could lead to the synthesis of novel conjugated polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). numberanalytics.comacs.org
Optoelectronic Materials: Nitroaromatic compounds can exhibit nonlinear optical (NLO) properties. Research could investigate the NLO characteristics of derivatives of this compound or polymers incorporating this unit. Such materials are of interest for applications in optical communications and data storage.
Molecular Sensors: The electron-deficient nature of the aromatic ring makes it a potential candidate for developing sensors for electron-rich analytes. The aldehyde group can be functionalized with fluorophores to create turn-on or turn-off fluorescent sensors.
Future work in this area will involve the synthesis and characterization of new materials derived from this compound to explore their structure-property relationships and assess their viability in advanced technological applications. smolecule.comdokumen.pub
Research Findings Summary
| Research Area | Key Findings & Future Potential | Relevant Compound Functions |
| Novel Catalysis | Development of selective transition-metal, photo-, and biocatalytic systems can enable specific transformations like denitrative coupling and chemoselective nitro reduction. smolecule.commdpi.com | Nitro Group, Bromo Group |
| Asymmetric Synthesis | Organocatalysis and chiral metal catalysts can be used for enantioselective additions to the aldehyde, creating valuable chiral building blocks for pharmaceuticals. chemicalbook.comgoogle.com | Aldehyde Group |
| Flow Chemistry | Continuous manufacturing enhances safety and efficiency for hazardous reactions (e.g., nitration) and allows for scalable, multi-step synthesis without intermediate isolation. acs.orgrsc.org | All Functional Groups |
| AI & Machine Learning | AI models can accelerate research by predicting reaction outcomes, optimizing conditions, and designing novel, efficient synthetic routes. ontosight.aigoogle.com | Entire Molecule |
| Materials Science | The compound can serve as a building block for functional polymers and optoelectronic materials due to its electronic properties and reactive handles for polymerization. dokumen.pubnumberanalytics.comacs.org | All Functional Groups |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-6-nitrobenzaldehyde, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves nitration or bromination of precursor benzaldehyde derivatives. For example, bromination of 2-nitrobenzaldehyde using N-bromosuccinimide (NBS) or NaBr/NaClO under controlled acidic conditions (e.g., H₂SO₄) at 0–5°C can yield the target compound. Critical parameters include maintaining low temperatures to avoid over-bromination and optimizing stoichiometry (e.g., 1.1–1.3 equiv. brominating agent). Purification via recrystallization from ethyl acetate/petroleum ether mixtures enhances purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aldehyde proton resonance near δ 10.4 ppm and aromatic protons split into distinct patterns due to nitro and bromo substituents (e.g., doublets or double doublets in the δ 7.8–8.2 ppm range).
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and nitro group asymmetric stretching (~1530 cm⁻¹).
- MS : Molecular ion peaks should align with the molecular weight (230.98 g/mol), with isotopic patterns consistent with bromine (1:1 ratio for M and M+2 peaks) .
Q. What are the recommended storage conditions to prevent degradation of this compound during experimental use?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation of the aldehyde group and hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation. Stability tests via periodic TLC or HPLC are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across different studies?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Reproduce synthesis using literature protocols, then compare analytical data (e.g., DSC for melting point verification). Cross-validate spectral assignments with computational methods (DFT for NMR chemical shifts) or co-crystallization with reference standards. For example, Rahman et al. (1984) reported a melting point of 104–105°C, while other studies note variations due to solvent inclusion in crystals .
Q. What strategies optimize regioselectivity in the bromination of nitro-substituted benzaldehyde derivatives to synthesize this compound?
- Methodological Answer : The nitro group’s meta-directing effect and bromine’s ortho/para-directing nature must be balanced. Using Lewis acids (e.g., FeBr₃) in non-polar solvents (e.g., CCl₄) can enhance ortho-bromination. Kinetic control via low-temperature reactions (–10°C) favors the 6-nitro-2-bromo isomer over competing products. Monitoring via in-situ IR or GC-MS helps terminate reactions at optimal conversion .
Q. What catalytic systems are effective for utilizing this compound in Suzuki-Miyaura cross-coupling reactions, and how do reaction parameters influence efficiency?
- Methodological Answer : Pd(PPh₃)₄ or Pd(dba)₂ with ligand systems (e.g., SPhos) in THF/water mixtures (3:1) at 80°C enable coupling with aryl boronic acids. Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) impacts transmetalation efficiency. Microwave-assisted conditions (100°C, 20 min) can reduce reaction times. Note that the nitro group may require protection to prevent side reactions .
Q. How does the electronic influence of the nitro and bromo substituents affect the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the ring, making direct substitution challenging. However, the bromo group at the ortho position can undergo displacement under strong nucleophilic conditions (e.g., CuCN in DMF at 120°C). Computational studies (Hammett σ constants) predict activation barriers, guiding solvent and catalyst choices .
Q. What crystallization solvents and conditions are optimal for obtaining single crystals of this compound suitable for X-ray diffraction analysis?
- Methodological Answer : Slow evaporation of saturated solutions in ethyl acetate/hexane (1:3) at 4°C yields well-defined crystals. For X-ray analysis, crystals should be mounted in inert oil to prevent air/moisture exposure. Sheldrick’s refinement methods (e.g., SHELXL) are recommended for resolving disorder caused by nitro group rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
